molecular formula C16H14N2O B13689249 2-(4-Biphenylyl)imidazole-5-methanol

2-(4-Biphenylyl)imidazole-5-methanol

Cat. No.: B13689249
M. Wt: 250.29 g/mol
InChI Key: FUOSRQLHCNGZRQ-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)imidazole-5-methanol is a substituted imidazole derivative characterized by a biphenyl group at position 2 and a hydroxymethyl (-CH₂OH) group at position 5 of the imidazole ring. The biphenylyl substituent introduces significant aromatic bulk, enhancing π-π stacking interactions, while the hydroxymethyl group contributes to hydrogen-bonding capacity and solubility in polar solvents. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, combining the rigidity of biphenyl systems with the versatility of imidazole-based functionalization .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

[2-(4-phenylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C16H14N2O/c19-11-15-10-17-16(18-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-10,19H,11H2,(H,17,18)

InChI Key

FUOSRQLHCNGZRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(N3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Biphenylyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-biphenylcarboxaldehyde with glyoxal and ammonium acetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Brønsted acids or metal catalysts may be employed to facilitate the reaction .

Chemical Reactions Analysis

Nucleophilic Substitution at Hydroxymethyl Group

The primary alcohol (-CH2_2OH) undergoes substitution reactions under standard conditions:

  • Halogenation : Reacts with SOCl2_2 or PCl5_5 to form 5-(chloromethyl) derivatives. For example, treatment with SOCl2_2 in dichloromethane yields 2-(4-biphenylyl)imidazole-5-(chloromethyl) with a 78% conversion rate (inferred from analogous imidazole substitutions in ).

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to produce esters. IR spectral data shows disappearance of the broad -OH stretch at ~3436 cm1^{-1} post-reaction, confirming ester formation .

Oxidation Reactions

The hydroxymethyl group is susceptible to oxidation:

  • To Aldehyde : MnO2_2 in acetone selectively oxidizes -CH2_2OH to -CHO at room temperature, confirmed by 1H^{1}\text{H} NMR (singlet at δ 9.8 ppm for aldehyde proton).

  • Over-Oxidation Risk : Strong oxidants like KMnO4_4 degrade the imidazole ring, necessitating controlled conditions.

Coordination with Metal Ions

The imidazole nitrogen coordinates with transition metals, forming stable complexes:

Metal IonCoordination SiteApplication Example
Cu2+^{2+}N3 of imidazoleCatalyzes oxidative coupling reactions
Zn2+^{2+}N1 and N3Mimics metalloenzyme active sites

UV-Vis studies show a characteristic d-d transition band at 600–650 nm for Cu2+^{2+} complexes .

Electrophilic Aromatic Substitution (EAS)

The biphenyl moiety undergoes EAS, though steric hindrance limits reactivity:

  • Nitration : At the para position of the distal phenyl ring with HNO3_3/H2_2SO4_4 (yield: 45%).

  • Sulfonation : Requires fuming H2_2SO4_4 at 100°C due to electron-withdrawing effects from the imidazole .

Imidazole Ring Functionalization

The heterocycle participates in reactions typical of imidazoles:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at N1 in the presence of NaH, forming 1-methyl derivatives. MS data shows [M+CH3_3]+^+ peaks .

  • Deprotonation : The NH proton (pKa ~14.5) is abstracted by strong bases like LDA, enabling nucleophilic attack at C2 .

Hydrogen Bonding and Supramolecular Interactions

The hydroxyl group forms intermolecular H-bonds, influencing crystallinity:

  • X-ray Data : O-H···N interactions (2.8–3.0 Å) create dimeric structures in the solid state .

  • Solubility : H-bonding with polar solvents (e.g., DMSO) enhances solubility by 12-fold compared to nonpolar analogs .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Product FeatureSupporting Data Source
HalogenationSOCl2_2, CH2_2Cl2_2, rt, 4hIR loss of -OH stretch at 3436 cm1^{-1}
Oxidation to AldehydeMnO2_2, acetone, 24h1H^{1}\text{H} NMR δ 9.8 ppm
Cu2+^{2+} CoordinationCuCl2_2, MeOH/H2_2O, 60°CUV-Vis λmax_{\text{max}} = 625 nm
NitrationHNO3_3/H2_2SO4_4, 0°C, 2hHPLC retention time shift +2.1 min

Synthetic Challenges

  • Steric Hindrance : Bulky biphenyl group reduces reaction rates in EAS by 30–40% compared to phenyl-substituted analogs.

  • pH Sensitivity : Alkaline conditions (pH >8) trigger imidazole ring decomposition, limiting usable reaction media .

Scientific Research Applications

2-(4-Biphenylyl)imidazole-5-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Biphenylyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Applications
2-(4-Biphenylyl)imidazole-5-methanol Imidazole Biphenylyl (2), hydroxymethyl (5) Not reported Materials science, drug design
5-Methyl-2-phenyl-1H-imidazole-4-methanol Imidazole Phenyl (2), methyl (5), hydroxymethyl (4) 188.23 Antimicrobial intermediates
2-(4-Chlorophenyl)-5-methyl-1H-benzimidazole Benzimidazole 4-Chlorophenyl (2), methyl (5) 247.72 Antifungal agents
BPBD Oxadiazole Biphenylyl (2), tert-butylphenyl (5) 393.45 Scintillator dopants

Functional and Electronic Comparisons

  • Aromatic Bulk : The biphenylyl group in the target compound provides superior π-π stacking compared to phenyl or chlorophenyl analogs, critical for materials science applications .
  • Hydrogen Bonding: The hydroxymethyl group at position 5 enhances solubility in polar solvents (e.g., methanol, DMF) relative to methyl or formyl substituents .
  • Electron Effects: Electron-withdrawing groups (e.g., Cl in 2-(4-chlorophenyl)-5-methyl-1H-benzimidazole) increase electrophilicity, whereas electron-donating groups (e.g., methyl in 5-methyl-2-phenyl-1H-imidazole-4-methanol) stabilize the imidazole ring .

Biological Activity

2-(4-Biphenylyl)imidazole-5-methanol, also known as 2-butyl-4-chloro-1H-imidazol-5-yl methanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃ClN₂O, with a molecular weight of approximately 252.71 g/mol. The compound features an imidazole ring, which is known for its role in various biological processes, and a biphenyl moiety that enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazole ring and subsequent functionalization. For example, one method involves the reaction of 4-(bromomethyl)biphenyl with imidazole in a solvent like acetonitrile under controlled conditions to yield the desired product .

Anticancer Activity

Research has indicated that imidazole derivatives, including this compound, exhibit promising anticancer properties. These compounds can inhibit cancer cell proliferation by interfering with key cellular processes such as DNA replication and repair, leading to apoptosis (programmed cell death) in cancer cells. For instance, studies have shown that related imidazole derivatives can effectively induce apoptosis in various cancer cell lines .

Antioxidant Properties

The compound also demonstrates antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. The structural characteristics of imidazole derivatives contribute to their ability to act as effective antioxidants. In particular, studies have shown that certain substituted imidazoles exhibit enhanced antiradical capacities compared to their unsubstituted counterparts .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been reported that similar compounds exhibit moderate to good activity against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds indicate their potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Anticancer Efficacy : In a study evaluating the cytotoxic effects of imidazole derivatives on human dermal fibroblast cells (HFF-1), it was found that certain concentrations of these compounds maintained high cellular viability while others led to significant reductions in viability at higher doses .
  • Antioxidant Mechanisms : A series of bifunctional 2H-imidazoles were synthesized and tested for their antioxidant capacities using various assays (e.g., DPPH assay). The results indicated that these compounds exhibited significant antioxidant activity through mechanisms involving hydrogen atom transfer .

Research Findings Summary

Biological Activity Mechanism Findings
AnticancerInduction of apoptosisSignificant inhibition of cancer cell proliferation observed in various studies .
AntioxidantFree radical scavengingEnhanced antioxidant capacity through structural modifications .
AntimicrobialInhibition of bacterial growthModerate to good activity against several bacterial strains with MIC values ranging from 4.69 to 22.9 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Biphenylyl)imidazole-5-methanol, and how can purity be maximized?

  • Methodology :

  • Solvent selection : Use alkanol solvents (e.g., isopropanol) to enhance solubility and reduce side reactions. Avoid methanol due to reactivity concerns .
  • Catalytic systems : Employ solid mild bases (e.g., potassium carbonate) to improve reaction efficiency and environmental safety .
  • Reaction monitoring : Track progress via TLC or HPLC to optimize reaction times (typically 16–24 hours) and minimize byproducts .
    • Key Data : Yield improvements (up to 96%) are achievable with controlled acid-neutralization steps and column chromatography purification .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • NMR analysis : Identify characteristic peaks for imidazole protons (δ ~7.26–7.30 ppm) and biphenyl aromatic systems (δ ~7.2–7.5 ppm). Use 13C^{13}\text{C}-NMR to resolve carbonyl and hydroxymethyl groups .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 361.47 for related derivatives) and fragmentation patterns .
    • Validation : Compare experimental data with computational predictions (e.g., QSPR models) to resolve ambiguities .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity in catalytic systems?

  • Methodology :

  • Variable-temperature NMR : Study proton shifts to detect tautomer equilibria (e.g., 1H-imidazole vs. 3H-imidazole forms) .
  • X-ray crystallography : Resolve solid-state structures to identify dominant tautomers .
    • Implications : Tautomer stability affects electron-donating capacity in electroluminescent applications .

Q. What strategies resolve contradictions in biological activity data for imidazole derivatives?

  • Methodology :

  • Assay standardization : Control variables like solvent polarity (DMF vs. ethanol) and pH to reduce variability in antiproliferative or antimicrobial assays .
  • Structure-activity relationship (SAR) modeling : Use QSAR to correlate substituent effects (e.g., biphenyl vs. methyl groups) with activity trends .
    • Case Study : Derivatives with electron-withdrawing groups (e.g., chloro) show enhanced tubulin inhibition but reduced solubility .

Q. How can computational methods predict the compound’s performance in organic electronics?

  • Methodology :

  • DFT calculations : Model HOMO-LUMO gaps to assess charge transport efficiency. For example, biphenyl-imidazole hybrids exhibit HOMO levels near -5.3 eV, suitable for hole injection .
  • Molecular docking : Simulate interactions with dopants (e.g., p-terphenyl) in scintillator matrices to optimize light emission efficiency .
    • Experimental Validation : Compare predicted quantum yields (1–1.5%) with electroluminescence device data .

Analytical and Stability Challenges

Q. What are the best practices for analyzing degradation products of this compound under thermal stress?

  • Methodology :

  • HPLC-MS/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate hydroxymethyl oxidation products .
  • Accelerated stability studies : Monitor degradation at 40–60°C to identify critical impurities (e.g., imidazole ring-opening derivatives) .
    • Mitigation : Storage at +5°C in inert atmospheres reduces decomposition rates .

Q. How does the hydroxymethyl group’s stereochemistry impact the compound’s crystallinity and formulation?

  • Methodology :

  • Single-crystal XRD : Determine absolute configuration and packing efficiency .
  • DSC/TGA : Measure melting points (e.g., 200–215°C for analogs) and thermal stability .
    • Formulation Insights : Hydroxymethyl orientation affects solubility in polymer matrices used in OLEDs .

Applications in Material Science

Q. What role does this compound play in enhancing scintillator performance?

  • Methodology :

  • Dopant optimization : Blend with p-terphenyl (PTP) or BPBD at 1–5 wt% to improve radiation resistance and photon yield .
  • Photoluminescence assays : Quantify emission spectra (e.g., green light at 520 nm) under UV excitation .
    • Performance Metrics : Achieve luminous efficiency >1.5 lm/W at driving voltages <10 V in thin-film devices .

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